5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
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Overview
Description
5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C15H12ClNO3. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals . The compound is known for its unique structure, which includes a chloro-substituted benzoic acid moiety and a methylaminocarbonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as recrystallization or chromatography, and final product isolation. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-[3-(methylcarbamoyl)phenyl]benzoic acid
- 5-Chloro-3’-(methylcarbamoyl)[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds .
Properties
IUPAC Name |
3-chloro-5-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-17-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(16)7-11/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHMLDFZNIXQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690658 |
Source
|
Record name | 5-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-68-0 |
Source
|
Record name | 5-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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